molecular formula C6H7NO3S B1604025 6-(Methylsulfonyl)pyridin-3-ol CAS No. 859536-31-5

6-(Methylsulfonyl)pyridin-3-ol

Cat. No. B1604025
M. Wt: 173.19 g/mol
InChI Key: RUZWYUXFBQWVLS-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)pyridin-3-ol is a chemical compound with the CAS Number: 859536-31-5 and a molecular weight of 173.19 . It has a linear formula of C6H7NO3S . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of 6-(Methylsulfonyl)pyridin-3-ol is represented by the linear formula C6H7NO3S . The molecule consists of a pyridine ring with a methylsulfonyl group attached to the 6th carbon and a hydroxyl group attached to the 3rd carbon .


Physical And Chemical Properties Analysis

6-(Methylsulfonyl)pyridin-3-ol is a white to yellow solid . It has a molecular weight of 173.19 and a linear formula of C6H7NO3S . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Formation in Foods

6-(Methylsulfonyl)pyridin-3-ol has been identified as a significant product formed from 5-hydroxymethylfurfural (HMF) in the presence of ammonia-producing compounds, particularly in foods like honey and sugarcane honey when subjected to thermal heating. This discovery suggests that the formation of pyridin-3-ols is a common reaction in foods containing 2-oxofurans and ammonia or ammonia-producing compounds (Hidalgo, Lavado-Tena, & Zamora, 2020).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural characterization of compounds related to 6-(Methylsulfonyl)pyridin-3-ol, such as 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol and its derivatives, have been extensively studied. These studies involve cyclization reactions and various modifications, highlighting the chemical versatility and potential applications of these compounds in different fields (Shen, Tang, Wu, Pan, & Diao, 2014).

Molecular and Electronic Effects

Research has also delved into the electronic effects of electron-withdrawing sulfonamide groups in certain compounds related to 6-(Methylsulfonyl)pyridin-3-ol. These studies contribute to understanding the molecular structure and electronic properties of these compounds, which is crucial for their potential applications in areas such as optoelectronics and molecular electronics (Edder, Piguet, Bernardinelli, Mareda, Bochet, Bünzli, & Hopfgartner, 2000).

Potential Medicinal Chemistry Applications

Some derivatives of 6-(Methylsulfonyl)pyridin-3-ol have been explored for their antiviral properties, particularly against rhinoviruses, rotaviruses, enteroviruses, and paramyxoviruses. This indicates a potential avenue for the development of new antiviral agents (Kenny, Dulworth, Bargar, Torney, Graham, & Manelli, 1986).

Coordination Chemistry

Studies on coordination chemistry have shown the application of 6-(Methylsulfonyl)pyridin-3-ol derivatives in the synthesis of metal complexes. These complexes have applications in areas such as catalysis, material science, and possibly in medicinal chemistry (Constable, Housecroft, Neuburger, Price, & Zampese, 2010).

Safety And Hazards

The safety information for 6-(Methylsulfonyl)pyridin-3-ol indicates that it has hazard statements H302, H315, and H319 . This suggests that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

6-methylsulfonylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-11(9,10)6-3-2-5(8)4-7-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZWYUXFBQWVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630969
Record name 6-(Methanesulfonyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylsulfonyl)pyridin-3-ol

CAS RN

859536-31-5
Record name 6-(Methanesulfonyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6.6 g of bis(pinacolate)diboron, 5.9 g of potassium acetate and 980 mg of (1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium(II) dichloromethane complex were added to a dimethylsulfoxide (80 ml) solution of 4.72 g of 3-bromo-6-methanesulfonyl-pyridine, and the reaction liquid was stirred at 80° C. for 2 hours. Ethyl acetate and water were added to the reaction liquid, the insoluble substance was removed through filtration through Celite, and the organic layer was separated. The organic layer was washed with water and saturated saline, and dried with anhydrous magnesium sulfate, and the solvent was evaporated away under reduced pressure. 60 ml of aqueous 5 N sodium hydroxide solution and 30 ml of aqueous 30% hydrogen peroxide solution were added to a tetrahydrofuran (200 ml) solution of the resulting residue at 0° C., and the reaction liquid was stirred overnight at room temperature. The reaction liquid was diluted with diethyl ether, and washed with water. The aqueous layer was made acidic with 5 N hydrochloric acid, and extracted with ethyl acetate. The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated away under reduced pressure. The resulting residue was washed with a mixed solvent of chloroform and hexane to obtain the entitled compound as a brown solid.
[Compound]
Name
bis(pinacolate)diboron
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 6-chloropyridin-3-ol (2.00 g, 15.44 mmol), MeSO2Na (2.36 g, 23.16 mmol), CuI (882.16 mg, 4.63 mmol), L-proline (533.28 mg, 4.63 mmol), and K2CO3 (640.19 mg, 4.63 mmol) in DMSO (20 mL) were charged into a microwave tube. The sealed tube was heated at 140° C. for 3 hrs under microwave. After cooling to room temperature, water (100 mL) was added. The mixture was extracted with EtOAc (100 mL×3). The combined organic layers were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography to give the title compound (1.2 g, 44.8%) as a yellow solid. 1H NMR (Methanol-d4, 400 MHz) δ 8.24 (d, J=2.4 Hz, 1H), 7.94 (d, J=8.4 Hz, 1H), 7.37 (dd, J1=8.8 Hz, J2=2.8 Hz, 1H), 3.15 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
533.28 mg
Type
reactant
Reaction Step One
Name
Quantity
640.19 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
882.16 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
44.8%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Methylsulfonyl)pyridin-3-ol
Reactant of Route 2
6-(Methylsulfonyl)pyridin-3-ol
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Reactant of Route 4
6-(Methylsulfonyl)pyridin-3-ol
Reactant of Route 5
6-(Methylsulfonyl)pyridin-3-ol
Reactant of Route 6
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